ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
- The cyclopenta[b]thiophene intermediate is then functionalized with an ester group through esterification reactions.
- Common reagents include ethyl chloroformate and a base like triethylamine.
Amidation Reaction:
- The final step involves the introduction of the 2,2-dimethylpropanamido group.
- This can be done using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
- Industrial synthesis may involve similar steps but optimized for large-scale production.
- Continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties due to the thiophene ring.
Biology and Medicine:
- Potential applications in drug discovery as a scaffold for designing bioactive molecules.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the specific thiophene derivative.
Biochemical Pathways
As a thiophene derivative, it may potentially affect a wide range of biochemical pathways depending on its specific structure and functional groups
Result of Action
As a thiophene derivative, it may have a variety of effects depending on its specific structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
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Formation of the Cyclopenta[b]thiophene Core:
- Starting with a suitable thiophene derivative, such as 2-bromothiophene, undergoes a cyclization reaction to form the cyclopenta[b]thiophene core.
- This can be achieved using palladium-catalyzed coupling reactions under inert conditions.
Comparison with Similar Compounds
Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]furan-3-carboxylate: Similar structure but with a furan ring instead of thiophene.
Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate: Contains a pyrrole ring instead of thiophene.
Uniqueness:
- The presence of the thiophene ring in ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its furan and pyrrole analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)11-9-7-6-8-10(9)20-12(11)16-14(18)15(2,3)4/h5-8H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJXCLQXXPDOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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